molecular formula C9H6BrF3N2 B15239979 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

Katalognummer: B15239979
Molekulargewicht: 279.06 g/mol
InChI-Schlüssel: ZZKVLZJHVLJSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Transition metal catalysts or metal-free conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Wirkmechanismus

The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C9H6BrF3N2

Molekulargewicht

279.06 g/mol

IUPAC-Name

3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3

InChI-Schlüssel

ZZKVLZJHVLJSBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.